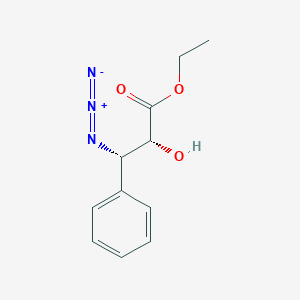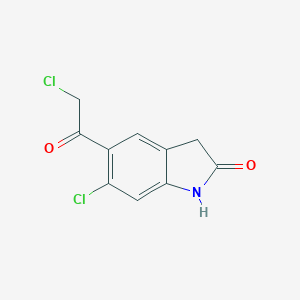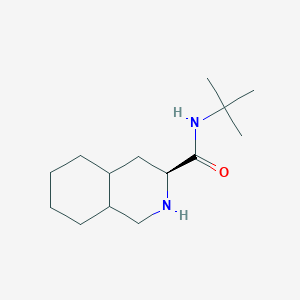
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Formation of Decahydroisoquinoline Core: The decahydroisoquinoline core can be formed through hydrogenation reactions under high pressure and temperature conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Carboxamide Formation: The carboxamide functional group is introduced through amidation reactions, typically using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the effects of isoquinoline derivatives on biological systems
Medicine
In medicine, this compound may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Decahydroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
tert-Butyl Isoquinolines: Isoquinoline derivatives with tert-butyl groups.
Carboxamide Isoquinolines: Isoquinoline derivatives with carboxamide functional groups.
Uniqueness
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific stereochemistry and combination of functional groups. This uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
136465-81-1 |
|---|---|
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1 |
InChI Key |
UPZBXVBPICTBDP-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1 |
SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
| 136465-81-1 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-3-isoquinolinecarboxamide; (S,S,S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide?
A1: Two main synthetic approaches are described in the research papers:
- Reaction with an epoxide: This method, utilized in both papers [, ], involves reacting this compound with a specific epoxide: benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate. This reaction requires a catalyst like potassium hydroxide and typically occurs in a solvent like methanol. The resulting product then undergoes deprotection to yield the desired (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide.
- Direct Coupling: While not explicitly detailed for this specific compound, the synthesis of Saquinavir described in one paper [] employs a direct coupling strategy using N-hydroxysuccinimide to link two complex intermediates. This suggests a potential alternative route for synthesizing this compound by coupling pre-formed building blocks.
Q2: How is this compound characterized using spectroscopic techniques?
A2: The paper focusing on Nelfinavir synthesis [] details several spectroscopic characterizations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


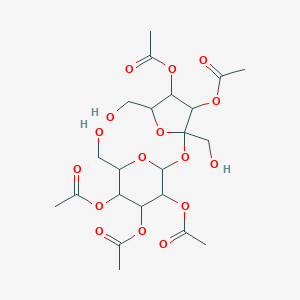
![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
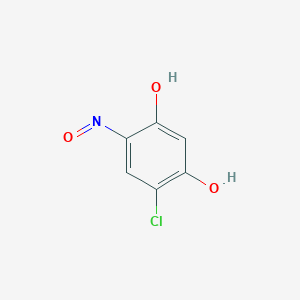
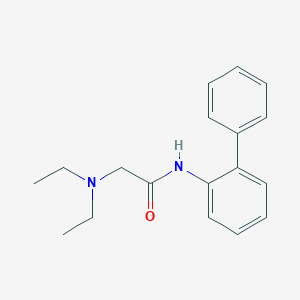
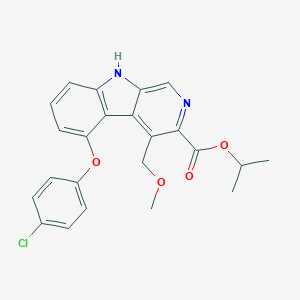

![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
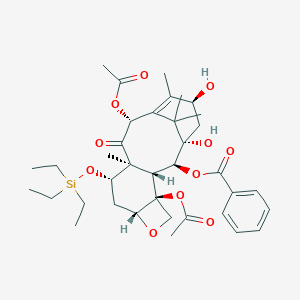
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)
